N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1087792-07-1
VCID: VC4068944
InChI: InChI=1S/C10H15N3O/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7/h3-4,7,12H,5-6H2,1-2H3,(H,11,14)
SMILES: CC1C2=CC=C(N2CCN1)C(=O)NC
Molecular Formula: C10H15N3O
Molecular Weight: 193.25

N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide

CAS No.: 1087792-07-1

Cat. No.: VC4068944

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide - 1087792-07-1

Specification

CAS No. 1087792-07-1
Molecular Formula C10H15N3O
Molecular Weight 193.25
IUPAC Name N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Standard InChI InChI=1S/C10H15N3O/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7/h3-4,7,12H,5-6H2,1-2H3,(H,11,14)
Standard InChI Key OYRGMQSSJKXOSC-UHFFFAOYSA-N
SMILES CC1C2=CC=C(N2CCN1)C(=O)NC
Canonical SMILES CC1C2=CC=C(N2CCN1)C(=O)NC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated pyrrolo[1,2-a]pyrazine core. Key structural attributes include:

  • Molecular formula: C10H15N3O\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}

  • Molecular weight: 193.25 g/mol

  • IUPAC name: N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide .

The saturated pyrrolidine ring reduces conformational flexibility compared to fully aromatic systems, potentially enhancing target selectivity. X-ray crystallography of analogous compounds reveals a planar carboxamide group and chair-like pyrrolidine conformation, which may influence binding interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of pyrazine derivatives (Figure 1):

  • Core formation: Condensation of 2-aminopyrrolidine with α-keto esters yields the tetrahydropyrrolopyrazine scaffold.

  • N-Methylation: Quaternization using methyl iodide introduces the N,1-dimethyl groups.

  • Carboxamide installation: Coupling with methylamine via mixed carbonic anhydride intermediates completes the structure.

Key challenges include regioselectivity during cyclization and purification of intermediates prone to epimerization. Recent advances employ microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields >65% .

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (500 MHz, CDCl3_3) displays characteristic signals at δ 3.73 (s, N-CH3_3), 2.98 (m, pyrrolidine H-2), and 7.45 (s, carboxamide NH) .

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 194.1 [M+H]+^+.

CompoundPanc-1PC3MDA-MB-231
7m12.5417.6613.14
Etoposide24.3532.1530.63

The 3-nitrophenyl analog (7m) exhibits superior activity, likely due to enhanced electron-withdrawing effects improving DNA intercalation . Molecular docking studies suggest binding to EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), disrupting downstream signaling.

Mechanism of Action

  • Apoptosis induction: Western blotting reveals 3.5-fold upregulation of caspase-3 in Panc-1 cells treated with analog 7m .

  • Cell cycle arrest: Flow cytometry shows 41% of cells in sub-G1 phase versus 6% in controls, indicating DNA fragmentation.

Challenges in Development

Physicochemical Limitations

  • Solubility: LogP = 1.8 predicts moderate hydrophobicity, necessitating formulation aids for parenteral delivery.

  • Stability: Accelerated degradation occurs at pH <4 (15% decomposition in 24 hours), complicating oral administration.

Synthetic Scalability

Current routes require chromatographic purification at three stages, limiting batch yields to 12–18%. Continuous flow synthesis is being explored to improve efficiency.

Future Directions

  • Derivatization: Introducing sulfonamide or glycosyl groups may enhance water solubility.

  • Target identification: CRISPR-Cas9 screening could elucidate novel molecular targets beyond EGFR.

  • Formulation: Lipid nanoparticle encapsulation may improve bioavailability for in vivo testing.

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